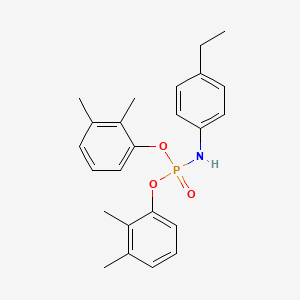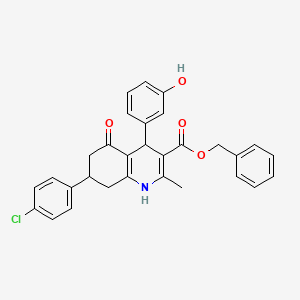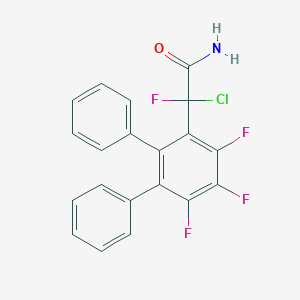
N-bis(2,3-dimethylphenoxy)phosphoryl-4-ethylaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-bis(2,3-dimethylphenoxy)phosphoryl-4-ethylaniline is a complex organic compound that belongs to the class of phosphoryl anilines This compound is characterized by the presence of a phosphoryl group attached to an aniline moiety, with two 2,3-dimethylphenoxy groups and an ethyl group as substituents
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-bis(2,3-dimethylphenoxy)phosphoryl-4-ethylaniline typically involves the reaction of 2,3-dimethylphenol with phosphorus oxychloride to form bis(2,3-dimethylphenoxy)phosphoryl chloride. This intermediate is then reacted with 4-ethylaniline under controlled conditions to yield the desired compound. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions. The reaction temperature is maintained at around 0-5°C during the addition of reagents, followed by gradual warming to room temperature to complete the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and automated systems for reagent addition and temperature control. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Purification of the final product is typically achieved through recrystallization or chromatography techniques.
化学反応の分析
Types of Reactions
N-bis(2,3-dimethylphenoxy)phosphoryl-4-ethylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphoryl oxides.
Reduction: Reduction reactions can convert the phosphoryl group to a phosphine oxide.
Substitution: The phenoxy groups can undergo nucleophilic substitution reactions with suitable nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Phosphoryl oxides.
Reduction: Phosphine oxides.
Substitution: Substituted phenoxy derivatives.
科学的研究の応用
N-bis(2,3-dimethylphenoxy)phosphoryl-4-ethylaniline has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of N-bis(2,3-dimethylphenoxy)phosphoryl-4-ethylaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The phosphoryl group can form covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity. Additionally, the compound’s phenoxy groups can engage in hydrophobic interactions with target proteins, enhancing its binding affinity and specificity.
類似化合物との比較
Similar Compounds
- N-bis(2,3-dimethylphenoxy)phosphoryl-4-methylaniline
- N-bis(2,3-dimethylphenoxy)phosphoryl-4-propylaniline
- N-bis(2,3-dimethylphenoxy)phosphoryl-4-butylaniline
Uniqueness
N-bis(2,3-dimethylphenoxy)phosphoryl-4-ethylaniline is unique due to the presence of the ethyl group, which can influence its chemical reactivity and biological activity. Compared to its analogs with different alkyl substituents, the ethyl group provides a balance between hydrophobicity and steric hindrance, making it a versatile compound for various applications.
特性
IUPAC Name |
N-bis(2,3-dimethylphenoxy)phosphoryl-4-ethylaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28NO3P/c1-6-21-13-15-22(16-14-21)25-29(26,27-23-11-7-9-17(2)19(23)4)28-24-12-8-10-18(3)20(24)5/h7-16H,6H2,1-5H3,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFMTVADYCZNCHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NP(=O)(OC2=CC=CC(=C2C)C)OC3=CC=CC(=C3C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28NO3P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-[4-(benzyloxy)benzylidene]-2-(ethylthio)-1,3-thiazol-5(4H)-one](/img/structure/B5099871.png)

![2-{[5-(5-chloro-1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methyl-3-nitrophenyl)acetamide](/img/structure/B5099894.png)
![4-(5-bromo-2,4-dimethoxybenzyl)-11-methyl-1,2,3,3a,4,5,6,7-octahydro[1,4]diazepino[3,2,1-jk]carbazole](/img/structure/B5099899.png)
![3-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-2-[(2-methyl-2-propen-1-yl)thio]-3H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-4(6H)-one](/img/structure/B5099918.png)
![ethyl 3-(2-methylbenzyl)-1-{5-[(methylthio)methyl]-2-furoyl}-3-piperidinecarboxylate](/img/structure/B5099926.png)
![1,8-dibromo-17-(3-bromophenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B5099928.png)

![butyl N-[4-[(2,5-dimethylphenyl)sulfamoyl]phenyl]carbamate](/img/structure/B5099931.png)

![2-[(1-adamantylmethyl)imino]-3-methyl-1,3-thiazolidin-4-one](/img/structure/B5099937.png)
![{2-[(3-chloro-4-methoxybenzyl)thio]ethyl}amine hydrochloride](/img/structure/B5099945.png)
![N',N'-diethyl-N-[(4-methylphenyl)methyl]oxamide](/img/structure/B5099954.png)
![3-(1-azocanylcarbonyl)-6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazole](/img/structure/B5099959.png)
